8-Hydroxy-7-methoxycoumarin is a naturally occurring compound belonging to the class of coumarins, which are widely recognized for their diverse biological activities. This compound has the molecular formula and is characterized by a hydroxyl group at the 8-position and a methoxy group at the 7-position of the coumarin structure. It is primarily isolated from the calyxes of Physalis alkekengi L. var. franchetii (Mast.) Makino, where it exhibits various bioactive properties, including anticancer and immunomodulatory effects .
8-Hydroxy-7-methoxycoumarin (8-HMC) is a naturally occurring derivative of coumarin, a class of aromatic compounds found abundantly in plants. It is present in various plant families, including Apiaceae (parsley), Fabaceae (legumes), and Thymelaeaceae (daphne) [, ]. Scientific research has explored the potential biological activities of 8-HMC, including:
Due to its diverse biological activities, 8-HMC has been explored for potential therapeutic applications in various fields:
While research on 8-HMC is ongoing, there are still challenges to overcome:
This compound has demonstrated significant biological activities:
The synthesis of 8-hydroxy-7-methoxycoumarin can be achieved through several methods:
8-Hydroxy-7-methoxycoumarin has various applications across different fields:
Interaction studies have revealed that 8-hydroxy-7-methoxycoumarin can modulate various biological pathways:
Several compounds share structural similarities with 8-hydroxy-7-methoxycoumarin, each exhibiting unique properties:
Each of these compounds has distinct biological activities that can be leveraged for therapeutic purposes, highlighting the unique profile of 8-hydroxy-7-methoxycoumarin in terms of its specific interactions and effects.
The discovery and characterization of 8-hydroxy-7-methoxycoumarin emerged from systematic investigations into naturally occurring coumarin derivatives, particularly those found in traditional medicinal plants. The compound was first identified and catalogued in chemical databases in 2005, with subsequent structural elucidation and biological activity assessments conducted over the following decades. The nomenclature "daphnetin 7-methyl ether" reflects its structural relationship to daphnetin, a well-known coumarin derivative, where methylation occurs at the 7-position of the coumarin nucleus. Early phytochemical studies focused on its isolation from Daphne species, particularly Daphne oleoides, where traditional medicinal applications provided initial clues to its potential bioactivity. The compound's systematic study gained momentum as analytical techniques improved, allowing for more precise identification and quantification in plant extracts.
The historical significance of 8-hydroxy-7-methoxycoumarin is intrinsically linked to the broader understanding of coumarin chemistry that began in the early 19th century. Coumarin itself was first isolated in 1820, and since then, researchers have identified numerous derivatives with varying biological activities. The specific interest in hydroxylated and methoxylated coumarin derivatives arose from observations that structural modifications could significantly alter biological activity and pharmacokinetic properties. This compound represents a particular subset of these modifications, where the combination of hydroxyl and methoxy substituents creates unique pharmacological characteristics that distinguish it from both the parent coumarin and other related derivatives.
8-Hydroxy-7-methoxycoumarin occupies a distinctive position within natural product chemistry due to its dual role as both a secondary metabolite and a potential pharmaceutical lead compound. As a phenylpropanoid, it belongs to one of the largest classes of plant secondary metabolites, which serve crucial ecological functions including chemical defense against predators and pathogens. The compound's occurrence in diverse plant families, particularly the Apiaceae and Solanaceae, suggests convergent evolutionary pressures that favor its biosynthesis across phylogenetically distant lineages. This widespread distribution indicates that the compound provides significant adaptive advantages to the plants that produce it, likely through its antimicrobial, antifungal, or insecticidal properties.
From a chemical ecology perspective, 8-hydroxy-7-methoxycoumarin represents an excellent example of how plants utilize structural diversity to create bioactive compounds. The specific pattern of hydroxylation at the 8-position and methoxylation at the 7-position creates a unique electronic environment that influences both the compound's reactivity and its interaction with biological targets. This structural specificity has made it an important model compound for studying structure-activity relationships within the coumarin family. Furthermore, its isolation from plants used in traditional medicine systems across different cultures provides ethnopharmacological validation of its potential therapeutic value, bridging indigenous knowledge with modern scientific investigation.
Within the comprehensive taxonomy of coumarins, 8-hydroxy-7-methoxycoumarin is classified as a simple coumarin, distinguished from more complex derivatives such as furanocoumarins and pyranocoumarins by its lack of additional ring systems fused to the basic benzopyrone core. The classification system for coumarins typically divides them into four major groups: simple coumarins, furanocoumarins, pyranocoumarins, and pyrone-substituted coumarins. Simple coumarins, which include 8-hydroxy-7-methoxycoumarin, are characterized by hydroxylated, alkoxylated, and alkylated derivatives of the parent coumarin structure along with their glycosides.
The taxonomic position of 8-hydroxy-7-methoxycoumarin can be understood through its structural features and biosynthetic origin. It belongs to the subclass of dihydroxylated coumarins, where one hydroxyl group remains free at the 8-position while the other at the 7-position is methylated. This specific substitution pattern places it in close taxonomic relationship with other naturally occurring coumarins such as daphnetin (7,8-dihydroxycoumarin) and esculetin (6,7-dihydroxycoumarin), but distinguishes it through its unique methylation pattern. The systematic classification also considers its biosynthetic pathway, which involves the phenylpropanoid pathway common to many plant secondary metabolites, specifically through the hydroxylation and subsequent methylation of simpler coumarin precursors.
The research trajectory of 8-hydroxy-7-methoxycoumarin has evolved significantly since its initial discovery, reflecting broader trends in natural product research and pharmaceutical development. Early studies focused primarily on its isolation, structural characterization, and basic pharmacological screening. The development of sophisticated analytical techniques, including high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, enabled more precise structural elucidation and facilitated its identification in diverse plant sources. Contemporary research has shifted toward understanding its mechanism of action, metabolic fate, and potential therapeutic applications.
Current research initiatives encompass several key areas that highlight the compound's continued relevance in modern pharmaceutical science. Metabolic stability studies have revealed that 8-hydroxy-7-methoxycoumarin exhibits improved stability compared to its parent compound daphnetin, particularly with respect to glucuronidation reactions that typically lead to rapid elimination. This enhanced stability, demonstrated through studies with human and rat liver microsomes, suggests better potential for oral bioavailability and therapeutic efficacy. The compound shows interaction with multiple UDP-glucuronosyltransferase isoforms, including UGT1A1, UGT1A3, UGT1A7, UGT1A8, and UGT1A9, with UGT1A9 being the primary enzyme responsible for its metabolism in human liver microsomes.
The molecular formula of 8-hydroxy-7-methoxycoumarin is C₁₀H₈O₄, with a molecular weight of 192.17 grams per mole [1] [2] [3]. The compound consists of ten carbon atoms, eight hydrogen atoms, and four oxygen atoms arranged in a specific geometric configuration [4]. The molecular structure incorporates a benzopyran backbone with distinctive hydroxyl and methoxy substituents positioned at the 8 and 7 positions, respectively [1] [2].
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈O₄ [1] |
| Molecular Weight | 192.17 g/mol [2] |
| Exact Mass | 192.042259 g/mol [3] |
| Monoisotopic Mass | 192.042259 g/mol [4] |
The structural arrangement demonstrates the characteristic lactone ring formation typical of coumarin compounds, with the specific substitution pattern creating unique chemical properties [16] [17]. The molecule exhibits a planar configuration due to the aromatic nature of the benzene ring and the conjugated system extending through the pyrone moiety [18].
The International Union of Pure and Applied Chemistry nomenclature for this compound is 8-hydroxy-7-methoxy-2H-chromen-2-one [1] [2] [4]. This systematic name precisely describes the molecular structure and substitution pattern according to established chemical naming conventions [1].
Alternative designations for this compound include multiple synonymous names used throughout scientific literature and chemical databases [2] [3]. The compound is frequently referenced as daphnetin 7-methyl ether, reflecting its relationship to the parent daphnetin molecule [2] [3] [7]. Additional nomenclature variations include 8-hydroxy-7-methoxychromen-2-one and 8-hydroxy-7-methoxy-2H-1-benzopyran-2-one [2] [3] [4].
| Nomenclature Type | Designation |
|---|---|
| IUPAC Name | 8-hydroxy-7-methoxy-2H-chromen-2-one [1] [4] |
| Common Name | 8-Hydroxy-7-methoxycoumarin [2] [3] |
| Alternative Name 1 | Daphnetin 7-methyl ether [2] [7] |
| Alternative Name 2 | 8-hydroxy-7-methoxychromen-2-one [3] [4] |
| Alternative Name 3 | 2H-1-Benzopyran-2-one, 8-hydroxy-7-methoxy- [3] |
The systematic nomenclature follows the standard coumarin numbering system where the oxygen atom in the lactone ring is designated as position 1, and subsequent positions are numbered consecutively around the ring structure [16] [17].
The molecular architecture of 8-hydroxy-7-methoxycoumarin encompasses several critical structural elements that define its chemical behavior and properties [1] [2]. The compound features two primary functional groups positioned on adjacent carbon atoms of the benzene ring portion of the coumarin structure [3] [4].
The hydroxyl group located at the 8-position represents a crucial structural feature that significantly influences the compound's chemical properties and biological activity [1] [2]. This hydroxyl functionality provides hydrogen bonding capability and contributes to the overall polarity of the molecule [19]. Research indicates that hydroxyl substitution at the 8-position enhances the antioxidant properties of coumarin derivatives through radical scavenging mechanisms [19].
The positioning of the hydroxyl group at C-8 creates specific electronic effects within the aromatic system, influencing the electron density distribution across the molecular framework [19]. Studies have demonstrated that the 8-hydroxyl group can participate in intramolecular hydrogen bonding interactions, potentially affecting the molecule's conformation and stability [19].
The methoxy group positioned at C-7 constitutes the second major substituent on the benzene ring of the coumarin core [1] [2] [3]. This functional group consists of a methyl group connected to an oxygen atom, which is subsequently bonded to the aromatic carbon at position 7 [4]. The methoxy substitution pattern significantly affects the electronic properties of the aromatic system through its electron-donating characteristics [21].
The presence of the methoxy group at the 7-position influences the compound's solubility properties and molecular interactions [1] [4]. Research findings suggest that methoxy substitution enhances the lipophilicity of coumarin derivatives while maintaining favorable pharmacological properties [21]. The positioning adjacent to the hydroxyl group creates potential for unique electronic interactions between these functional groups [19].
The fundamental coumarin core structure forms the backbone of 8-hydroxy-7-methoxycoumarin, consisting of a benzene ring fused to a pyran-2-one lactone ring [16] [17] [18]. This bicyclic structure can be described as a benzopyran derivative with a carbonyl group at the 2-position of the pyran ring [16] [17]. The coumarin scaffold provides the essential framework for the biological and chemical properties exhibited by this compound [18].
The benzopyran core structure exhibits notable chemical stability due to the aromatic character of the benzene ring and the resonance stabilization provided by the lactone functionality [31]. The fusion of these two ring systems creates a planar molecular geometry that facilitates π-π stacking interactions and other intermolecular forces [18] [31].
| Structural Component | Description | Position |
|---|---|---|
| Benzene Ring | Aromatic six-membered ring | Positions 4-9 [16] |
| Pyran Ring | Six-membered lactone ring | Positions 1-3, 9-10 [17] |
| Carbonyl Group | Lactone carbonyl | Position 2 [16] [17] |
| Hydroxyl Group | -OH substituent | Position 8 [1] [2] |
| Methoxy Group | -OCH₃ substituent | Position 7 [1] [2] |
The coumarin framework belongs to the benzopyrone chemical class and represents a fundamental structural motif found in numerous natural products and synthetic compounds [17] [18]. The lactone ring provides characteristic chemical reactivity patterns while the benzene ring contributes to the aromatic stability of the overall structure [16] [31].
8-Hydroxy-7-methoxycoumarin exhibits specific stereochemical properties related to its planar aromatic structure and lack of chiral centers [15]. The compound does not contain any asymmetric carbon atoms, indicating that it exists as a single stereoisomeric form without enantiomeric variations [15] [26]. The molecular geometry is predominantly planar due to the conjugated aromatic system extending throughout the benzopyran framework [18].
The absence of chiral centers in the molecular structure eliminates the possibility of optical isomerism, simplifying the stereochemical profile of this compound [15]. The planar configuration results from the sp² hybridization of carbon atoms within the aromatic rings and the double bond character present in the lactone system [18] [31].
The compound exhibits Z-configuration about the lactone carbonyl due to the rigid cyclic structure that prevents rotation around the carbon-oxygen bond [17]. This fixed geometry contributes to the stability of the coumarin ring system and influences the compound's interaction with biological targets [18].
The chemical identification of 8-hydroxy-7-methoxycoumarin relies on multiple standardized parameters and database systems that provide unique identifiers for this specific molecular structure [1] [2] [3].
The Chemical Abstracts Service Registry Number for 8-hydroxy-7-methoxycoumarin is 19492-03-6, which serves as the primary unique identifier for this compound across scientific and commercial databases [1] [2] [3] [4]. This CAS number provides unambiguous identification and facilitates clear communication among researchers, manufacturers, and regulatory agencies [23].
| Database | Identifier | Code |
|---|---|---|
| CAS Registry | 19492-03-6 | [1] [2] [3] |
| European Community | 681-517-4 | [2] [22] |
| UNII | H43B8D33LB | [2] [25] |
| ChEBI | CHEBI:173919 | [2] |
| ChEMBL | CHEMBL4779645 | [2] |
| DSSTox | DTXSID00173142 | [2] |
| HMDB | HMDB0030692 | [2] [25] |
| PubChem CID | 146487 | [2] [4] |
| MDL Number | MFCD00075652 | [3] [4] [7] |
Additional database identifiers include the Metabolomics Workbench identification number 44509 and the Nikkaji Number J82.870J [2]. These standardized identifiers ensure accurate cross-referencing across multiple chemical information systems and facilitate comprehensive data retrieval [23].
The International Chemical Identifier notation for 8-hydroxy-7-methoxycoumarin provides a standardized method for representing the molecular structure in text format [4] [8]. The InChI representation captures the complete structural information including atomic connectivity, hydrogen atoms, and stereochemical details [4].
The InChI string for this compound is: InChI=1S/C10H8O4/c1-13-8-5-3-2-6-4-7-9(11)14-10(6)8(12)/h2-5,12H,1H3 [4] [10]. This notation systematically describes the molecular structure using a standardized algorithm that ensures consistency across different software platforms and databases [4].
The Simplified Molecular Input Line Entry System representation provides an alternative structural notation: COC1=C(O)C2=C(C=C1)C=CC(=O)O2 [4] [8] [25]. This SMILES string offers a compact method for representing the molecular structure and facilitates computational analysis and database searching [8].
| Notation System | Representation |
|---|---|
| InChI | InChI=1S/C10H8O4/c1-13-8-5-3-2-6-4-7-9(11)14-10(6)8(12)/h2-5,12H,1H3 [4] |
| InChI Key | KIGCGZUAVODHMD-UHFFFAOYSA-N [4] [25] |
| SMILES | COC1=C(O)C2=C(C=C1)C=CC(=O)O2 [8] [25] |
| Canonical SMILES | COC1=C(C2=C(C=C1)C=CC(=O)O2)O [4] |
8-Hydroxy-7-methoxycoumarin exists as a solid at room temperature with characteristic physical properties that define its appearance and handling requirements [1] [2]. The compound presents as a light brown to beige crystalline powder with an odorless nature [2] [3]. The crystalline structure contributes to its stability and ease of handling in laboratory settings.
The molecular structure of 8-Hydroxy-7-methoxycoumarin features a molecular formula of C₁₀H₈O₄ with a molecular weight of 192.17 g/mol [4] [5] [6]. The compound is identified by its CAS number 19492-03-6 and carries the IUPAC name 8-hydroxy-7-methoxychromen-2-one [4] [6]. The InChI key KIGCGZUAVODHMD-UHFFFAOYSA-N provides a unique chemical identifier for database searches and computational applications [4] [6].
| Property | Value | Reference |
|---|---|---|
| Physical State | Solid | [1] [2] |
| Appearance | Light brown crystalline powder | [2] [3] |
| Odor | Odorless | [2] [3] |
| CAS Number | 19492-03-6 | [4] [6] |
| Molecular Formula | C₁₀H₈O₄ | [4] [6] |
| Molecular Weight | 192.17 g/mol | [4] [6] |
The UV-visible spectroscopic properties of 8-Hydroxy-7-methoxycoumarin demonstrate characteristic absorption patterns typical of hydroxylated coumarin derivatives. Experimental measurements reveal a maximum absorption wavelength (λmax) at 365 nm [7], which represents the primary electronic transition in the molecule. This absorption band corresponds to the π→π* transition within the coumarin chromophore system.
Theoretical calculations using time-dependent density functional theory (TD-DFT) with the B3LYP/6-311++G(d,p) method predict a λmax at 310 nm [7]. The difference between experimental and calculated values reflects the influence of solvent effects and environmental factors not fully captured in gas-phase calculations. The HOMO-LUMO energy gap has been calculated at 4.004 eV [7], indicating significant electronic stability and moderate reactivity.
The oscillator strength for the primary electronic transition is calculated as f = 0.2292 [7], suggesting moderate absorption intensity. These spectroscopic parameters are consistent with the compound's classification as a naturally occurring phenylpropanoid with fluorescent properties [8] [9].
| Parameter | Value | Method | Reference |
|---|---|---|---|
| λmax (experimental) | 365 nm | UV-Vis spectroscopy | [7] |
| λmax (calculated) | 310 nm | TD-DFT B3LYP/6-311++G(d,p) | [7] |
| HOMO-LUMO gap | 4.004 eV | DFT calculations | [7] |
| Oscillator strength | 0.2292 | TD-DFT | [7] |
The infrared spectroscopic characterization of 8-Hydroxy-7-methoxycoumarin reveals distinctive absorption bands that confirm the presence of functional groups characteristic of hydroxylated methoxycoumarin structures. The carbonyl stretching vibration of the lactone ring appears in the region of 1650-1750 cm⁻¹ [7], which is characteristic of the coumarin α-pyrone system.
Hydroxyl group stretching vibrations are observed in the broad region around 3200-3600 cm⁻¹, indicating the presence of the phenolic hydroxyl group at position 8. The methoxy group contributions appear as C-H stretching vibrations around 2800-3000 cm⁻¹ and C-O stretching vibrations in the range of 1000-1300 cm⁻¹ [7].
Aromatic C=C stretching vibrations occur in the typical aromatic region around 1400-1600 cm⁻¹, confirming the benzopyrane ring system. The C-O stretching of the lactone linkage contributes to the complex fingerprint region below 1300 cm⁻¹ [7].
| Functional Group | Frequency Range (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| C=O lactone | 1650-1750 | Carbonyl stretching | [7] |
| O-H phenolic | 3200-3600 | Hydroxyl stretching | [7] |
| C-H methoxy | 2800-3000 | Alkyl C-H stretching | [7] |
| C-O methoxy | 1000-1300 | C-O stretching | [7] |
| C=C aromatic | 1400-1600 | Aromatic stretching | [7] |
Nuclear magnetic resonance spectroscopy provides detailed structural information about 8-Hydroxy-7-methoxycoumarin through both ¹H and ¹³C NMR techniques. Complete assignments of both ¹H and ¹³C NMR spectra have been reported in the literature [6] [7], enabling precise structural confirmation and purity assessment.
¹H NMR spectroscopy reveals characteristic chemical shifts for the phenolic hydroxyl group typically appearing in the downfield region at 8-12 ppm [7]. The methoxy group protons appear as a singlet around 3.8-4.0 ppm [7], consistent with the expected chemical shift for aromatic methoxy substituents. Aromatic protons of the coumarin ring system appear in the typical aromatic region between 6.5-8.0 ppm with characteristic coupling patterns that reflect the substitution pattern.
¹³C NMR spectroscopy provides complete carbon framework assignment with carbonyl carbon appearing around 160 ppm, aromatic carbons in the range of 100-160 ppm, and methoxy carbon around 55-60 ppm [7]. The specific chemical shift values allow for unambiguous identification of each carbon position within the molecule.
| NMR Technique | Chemical Shift Region | Assignment | Reference |
|---|---|---|---|
| ¹H NMR | 8-12 ppm | Phenolic OH | [7] |
| ¹H NMR | 3.8-4.0 ppm | Methoxy CH₃ | [7] |
| ¹H NMR | 6.5-8.0 ppm | Aromatic protons | [7] |
| ¹³C NMR | ~160 ppm | Carbonyl carbon | [7] |
| ¹³C NMR | 100-160 ppm | Aromatic carbons | [7] |
| ¹³C NMR | 55-60 ppm | Methoxy carbon | [7] |
Mass spectrometric analysis of 8-Hydroxy-7-methoxycoumarin provides definitive molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at m/z 192, corresponding to the molecular weight of 192.17 g/mol [6] [10]. This represents the base peak in the mass spectrum, indicating high stability of the molecular ion under standard ionization conditions.
Fragmentation patterns typically show loss of the methoxy group (loss of 31 mass units) and subsequent aromatic rearrangements. High-resolution mass spectrometry confirms the exact molecular formula C₁₀H₈O₄ with mass accuracy typically within 4 ppm of the calculated value [11].
LC-MS analysis has been successfully employed for identification and quantification purposes, with the compound showing characteristic retention times and mass spectral fragmentation patterns that enable its detection in complex mixtures [11].
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Molecular ion [M]⁺ | m/z 192 | Mass spectrometry | [6] [10] |
| Base peak | m/z 192 | EI-MS | [10] |
| Mass accuracy | <4 ppm | HR-MS | [11] |
| Molecular formula | C₁₀H₈O₄ | HR-MS | [11] |
The melting point of 8-Hydroxy-7-methoxycoumarin has been consistently reported across multiple sources with slight variations reflecting different measurement conditions and sample purity. The most frequently cited melting point range is 173-174°C [4] [12], with additional reports indicating 175-177°C [3] and 176°C [5]. These values demonstrate good reproducibility and confirm the compound's thermal stability up to its melting point.
Thermal stability under normal storage and handling conditions is excellent [2], with the compound remaining stable at room temperature when stored in dry conditions away from light. The relatively high melting point indicates strong intermolecular forces, likely involving hydrogen bonding between hydroxyl groups and π-π stacking interactions between aromatic rings.
Thermodynamic properties including heat capacity, entropy, and enthalpy have been calculated using density functional theory methods at various temperatures [7]. These calculations provide insight into the temperature dependence of the compound's thermal behavior and stability characteristics.
| Property | Value | Source/Method | Reference |
|---|---|---|---|
| Melting Point | 173-174°C | Multiple sources | [4] [12] |
| Melting Point | 175-177°C | Thermo Fisher | [3] |
| Melting Point | 176°C | ChemicalBook | [5] |
| Thermal Stability | Stable to melting point | SDS data | [2] |
| Heat Capacity | Temperature dependent | DFT calculations | [7] |
Specific decomposition temperature data for 8-Hydroxy-7-methoxycoumarin is not readily available in the current literature [2]. However, related coumarin compounds typically undergo multi-stage thermal degradation processes at temperatures significantly above their melting points [13].
Thermal degradation pathways for hydroxylated coumarins generally involve initial dehydration reactions followed by ring opening and subsequent aromatic decomposition. The presence of both hydroxyl and methoxy substituents may influence the specific decomposition mechanism and temperature ranges.
Under normal use conditions, the compound remains thermally stable, with decomposition only occurring at elevated temperatures well above typical processing and storage temperatures. Hazardous decomposition products are not expected under normal temperature conditions [2].
| Aspect | Information | Reference |
|---|---|---|
| Decomposition Temperature | Not specified | [2] |
| Decomposition Pattern | Multi-stage process (predicted) | [13] |
| Hazardous Products | None under normal conditions | [2] |
| Thermal Stability Range | Room temperature to melting point | [2] |
8-Hydroxy-7-methoxycoumarin demonstrates good solubility in polar organic solvents, reflecting its amphiphilic nature due to the presence of both hydrophilic hydroxyl groups and lipophilic aromatic systems. The compound is readily soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) [2] [14], making these solvents preferred choices for stock solution preparation in research applications.
Solubility in ethanol is moderate, with reported concentrations of approximately 5 mg/mL [14]. This level of solubility is adequate for most analytical and preparative applications. The compound also shows solubility in methanol, as evidenced by its use in UV-visible spectroscopic measurements [7].
Solubility in chloroform and other less polar organic solvents is limited but sufficient for extraction and purification procedures. The predicted LogP value of 0.620 [5] indicates moderate lipophilicity, consistent with the observed solubility patterns across different organic solvents.
| Solvent | Solubility | Concentration | Reference |
|---|---|---|---|
| DMSO | Soluble | Not specified | [2] [14] |
| DMF | Soluble | Not specified | [2] [14] |
| Ethanol | Moderate | ~5 mg/mL | [14] |
| Methanol | Soluble | Used for UV measurements | [7] |
| Chloroform | Limited | Not specified | Literature |
The aqueous solubility of 8-Hydroxy-7-methoxycoumarin is limited but measurable, with reported values of 8879 mg/L at 25°C [15]. This corresponds to approximately 46 mM, which represents moderate water solubility for an organic compound of this molecular weight and structure.
The compound is described as slightly soluble in water [4], which is consistent with the presence of hydrogen bonding groups (hydroxyl and ether oxygen atoms) that can interact with water molecules. Aqueous solubility is pH dependent, with higher solubility expected under alkaline conditions due to deprotonation of the phenolic hydroxyl group.
For maximum solubility in aqueous buffers, the compound should first be dissolved in DMSO and then diluted with the aqueous buffer of choice [14]. In a 1:4 solution of DMSO:PBS (pH 7.2), solubility of approximately 0.2 mg/mL has been reported [14]. Storage of aqueous solutions is not recommended for more than one day due to potential hydrolysis and degradation [14].
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Water Solubility | 8879 mg/L | 25°C | [15] |
| Water Solubility | ~46 mM | 25°C | Calculated |
| Buffer Solubility | 0.2 mg/mL | DMSO:PBS (1:4) | [14] |
| pH Dependence | Variable | Alkaline conditions favor solubility | [14] |
| Storage Limit | <1 day | Aqueous solutions | [14] |
8-Hydroxy-7-methoxycoumarin exhibits light sensitivity, a characteristic common among hydroxylated coumarin derivatives [16]. Photodegradation reactions can occur upon exposure to UV light, potentially leading to structural modifications and loss of biological activity. The compound should be protected from direct light during storage and handling to maintain stability and purity.
Fluorescent properties of the compound contribute to its photoreactivity, as the absorbed light energy can lead to excited state chemistry and subsequent degradation pathways [16]. Storage in amber glass containers or under subdued lighting conditions is recommended to minimize photodegradation.
The phenolic hydroxyl group at position 8 is particularly susceptible to light-induced oxidation, which can lead to formation of quinone-like structures or other oxidative products. Antioxidant conditions or inert atmosphere storage may help preserve the compound's integrity during long-term storage.
| Aspect | Characteristic | Recommendation | Reference |
|---|---|---|---|
| Light Sensitivity | Photoreactive | Protect from light | [16] |
| Susceptible Groups | Phenolic hydroxyl | Use amber containers | [16] |
| Storage Conditions | Light-protected | Subdued lighting | Literature |
| Degradation Products | Oxidative species | Inert atmosphere | Literature |
Thermal degradation of 8-Hydroxy-7-methoxycoumarin occurs at temperatures significantly above its melting point, with the compound remaining stable under normal storage and processing temperatures. The melting point range of 173-177°C represents the upper limit of thermal stability before phase transition occurs [4] [3].
Degradation pathways at elevated temperatures likely involve initial dehydration reactions of the hydroxyl group, followed by ring opening of the lactone system and subsequent aromatic decomposition reactions [17]. Terminal hydroxyl and methoxy groups have important effects on thermal degradation behavior [13], influencing both the onset temperature and the specific degradation pathways.
Under normal laboratory conditions, the compound demonstrates excellent thermal stability with no significant degradation observed at temperatures up to 100°C during typical synthetic and analytical procedures. Prolonged heating at elevated temperatures should be avoided to prevent thermal decomposition.
| Parameter | Information | Temperature Range | Reference |
|---|---|---|---|
| Stability Limit | Melting point | 173-177°C | [4] [3] |
| Normal Conditions | Stable | Room temperature | [2] |
| Degradation Onset | Above melting point | >177°C | Literature |
| Functional Group Effects | Hydroxyl and methoxy influence | Variable | [13] |
8-Hydroxy-7-methoxycoumarin demonstrates susceptibility to hydrolytic degradation, particularly under alkaline conditions and in aqueous solutions [18] [19]. The lactone ring system is prone to nucleophilic attack by hydroxide ions, leading to ring opening and formation of the corresponding carboxylic acid derivative.
Hydrolysis reactions are pH dependent, with increased rates of degradation observed under alkaline conditions [19]. The 7-methoxy substituent may provide some protection against hydrolysis compared to unsubstituted positions, but the compound still requires careful handling in aqueous environments.
Alkaline hydrolytic lability has been specifically studied for hydroxy- and methoxycoumarins [19], demonstrating that substitution patterns significantly influence hydrolytic stability. Storage in neutral to slightly acidic conditions helps maintain compound integrity during aqueous handling.
Biological systems may catalyze hydrolytic degradation through enzymatic pathways, with specific enzymes capable of cleaving the lactone ring to produce ring-opened metabolites [18] [17]. The hydrolysis product, 3-(2,4-dihydroxyphenyl)propionic acid, has been identified as a major degradation product in biological systems [17].
| Factor | Effect | Conditions | Reference |
|---|---|---|---|
| pH Dependence | Increased hydrolysis | Alkaline conditions | [19] |
| Ring Opening | Lactone cleavage | Aqueous solutions | [18] [19] |
| Protective Effect | Methoxy substitution | Limited protection | [19] |
| Enzymatic Hydrolysis | Biological degradation | In vivo conditions | [18] [17] |
| Major Product | 3-(2,4-dihydroxyphenyl)propionic acid | Biological systems | [17] |